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molecular formula C13H11N3O B1501095 3-(1-Ethyl-3-formyl-1H-pyrazol-5-yl)benzonitrile

3-(1-Ethyl-3-formyl-1H-pyrazol-5-yl)benzonitrile

Cat. No. B1501095
M. Wt: 225.25 g/mol
InChI Key: BAGRTBUVHLKZCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07271191B2

Procedure details

A mixture of 3-(3-dimethoxymethyl-1-ethyl-1H-pyrazol-5-yl)-benzonitrile (5.0 g, 18.4 mmol), TFA (5.0 mL), H2O (20 mL) and THF (50 mL) was stirred at RT for 1 hour and then concentrated under reduced pressure to remove the organic solvents. The residue was neutralised with 1N NaOH solution (100 mL), extracted with EtOAc (2×150 mL), dried (MgSO4) and concentrated under reduced pressure while dry loading onto MgSO4. The mixture was then purified by column chromatography on silica eluting with 35-60% EtOAc/iso-hexanes to yield the desired aldehyde (2.91 g, 70%). 1H NMR (CDCl3, 500 MHz) δ 10.00 (1H, s), 7.80-7.72 (1H, m), 7.70 (1H, s), 7.67-7.60 (2H, m), 6.84 (1H, s), 4.23 (2H, q, J=7.3 Hz), 1.49 (3H, t, J=7.3 Hz). MS (ES+) C13H11N3O requires: 225, found: 226 (M+H+, 100%).
Name
3-(3-dimethoxymethyl-1-ethyl-1H-pyrazol-5-yl)-benzonitrile
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[C:4]1[CH:8]=[C:7]([C:9]2[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=2)[C:12]#[N:13])[N:6]([CH2:17][CH3:18])[N:5]=1.C(O)(C(F)(F)F)=O.O>C1COCC1>[CH2:17]([N:6]1[C:7]([C:9]2[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=2)[C:12]#[N:13])=[CH:8][C:4]([CH:3]=[O:2])=[N:5]1)[CH3:18]

Inputs

Step One
Name
3-(3-dimethoxymethyl-1-ethyl-1H-pyrazol-5-yl)-benzonitrile
Quantity
5 g
Type
reactant
Smiles
COC(C1=NN(C(=C1)C=1C=C(C#N)C=CC1)CC)OC
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the organic solvents
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
while dry loading onto MgSO4
CUSTOM
Type
CUSTOM
Details
The mixture was then purified by column chromatography on silica eluting with 35-60% EtOAc/iso-hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)N1N=C(C=C1C=1C=C(C#N)C=CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.91 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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